1-Chloro-3-methylpentane
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Overview
Description
1-Chloro-3-methylpentane is a chemical compound with the molecular formula C6H13Cl . It has a molecular weight of 120.620 . The IUPAC Standard InChI is InChI=1S/C6H13Cl/c1-3-6(2)4-5-7/h6H,3-5H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentane chain with a chlorine atom replacing a hydrogen atom on the third carbon and a methyl group attached to the same carbon .Physical And Chemical Properties Analysis
This compound has a molecular weight of 120.620 . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Electron Capture in Organic Halides
Bertin and Hamill (1964) studied electron capture processes in organic halides, including chloromethane derivatives, in hydrocarbon rigid matrices. They found that irradiation of various halides in 3-methylpentane produces species with specific absorption bands, indicating the formation of cationic characters in these compounds. This research contributes to understanding the electron capture cross-sections in chloromethane derivatives, which can be crucial in organic chemistry and materials science (Bertin & Hamill, 1964).
Extraction and Separation of Iron(III)
Gawali and Shinde (1974) demonstrated the use of 4-methylpentan-2-ol for the quantitative extraction of iron(III) from hydrochloric acid. This method, involving stripping with water and titrimetric determination, highlights the potential of methylpentane derivatives in the selective extraction and separation processes in analytical chemistry (Gawali & Shinde, 1974).
Optical Absorption and Electron Spin Resonance of Cation Radicals
Hoshino et al. (1981) explored the absorption spectrum of chlorophyll solutions in 3-methylpentane at low temperatures. Their findings about the absorption spectra and electron spin resonance of cation radicals of chlorophyll a in these solutions have implications for understanding photosynthesis and could be relevant in biochemistry and photobiology research (Hoshino et al., 1981).
Transformations Over Platinum Black Catalyst
Paâl, Dobrovolszky, and Tétényi (1976) investigated the reactions of 3-methylpentane and its derivatives over a platinum black catalyst. They discussed the yields of dehydrogenation and isomerization, providing valuable insights into the catalytic transformations of methylpentane derivatives, relevant in industrial chemistry and catalysis (Paâl, Dobrovolszky, & Tétényi, 1976).
Spectroscopic Investigation of Solid Phases
Buhrmester et al. (2006) conducted a detailed analysis of 1-chloro-2,2-dimethylpropane, a closely related compound to 1-chloro-3-methylpentane. They used thermal analysis, powder diffraction, and spectroscopic methods to investigate its solid phases. This research can be instrumental in understanding the structural and phase properties of similar chlorinated organic compounds (Buhrmester et al., 2006).
Subacute Inhalation Toxicity of 3-Methylpentane
Chung et al. (2016) studied the subacute inhalation toxicity of 3-methylpentane, providing insights into its safety profile and toxicological aspects. This research is significant in assessing the occupational and environmental health risks associated with exposure to methylpentane derivatives (Chung et al., 2016).
Safety and Hazards
1-Chloro-3-methylpentane is a highly flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing appropriate protective equipment and ensuring good ventilation .
properties
IUPAC Name |
1-chloro-3-methylpentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-3-6(2)4-5-7/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLWLQUJUTWEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977553 |
Source
|
Record name | 1-Chloro-3-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62016-93-7 |
Source
|
Record name | 1-Chloro-3-methylpentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062016937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-3-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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